![molecular formula C13H12ClNO B5510611 (2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" involves complex reactions that yield structurally intricate molecules. For example, the synthesis of related quinoline derivatives typically involves condensation reactions, cycloadditions, or photocyclization processes. These methods result in compounds with diverse functionalities and structural frameworks, illustrating the versatility of synthetic strategies in accessing the quinoline core structure (Austin et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including those similar to the compound , often reveals intricate details about their geometric configuration, intermolecular interactions, and the spatial arrangement of substituents. For instance, studies have shown the detailed molecular geometry of related compounds, highlighting features such as dihedral angles between ring systems, the presence of hydrogen bonding, and the orientation of functional groups (Xu-Jian Luo et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" and its analogs is influenced by the presence of functional groups and the quinoline core. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, demonstrating a wide range of chemical behavior that is crucial for further functionalization and application in synthesis (Morteza Shiri et al., 2016).
科学的研究の応用
Synthesis and Characterization of Technetium(V) 8-quinolinolates
Technetium(V) complexes with 8-quinolinolate ligands have been synthesized and characterized, demonstrating applications in materials science and radiopharmaceutical development. These complexes show potential for forming various coordination geometries and exhibit specific reactivity in methanol, indicating their utility in creating novel molecular structures with potential medical imaging applications (Wilcox, Heeg, & Deutsch, 1984).
Synthesis, Structure, and Spectral Properties of Zn(ii) Complexes
Zn(ii) complexes with quinoline-derived ligands have been synthesized, demonstrating the ligands' strong binding ability and significant enhancement of fluorescence intensity upon binding Zn(2+) ions. This research suggests applications in sensing technologies and the development of fluorescence-based detection systems (Hens, Mondal, & Rajak, 2013).
Quinoline Synthesis via Photocyclization
Studies on the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provide a convenient synthesis of quinoline derivatives. This method highlights the versatility of quinoline synthesis, suggesting potential applications in organic synthesis and the pharmaceutical industry (Austin, Egan, Tully, & Pratt, 2007).
Methanol Dehydrogenase and Rare-earth Elements
Research on methanol dehydrogenase, a quinoprotein that catalyzes the oxidation of methanol, has revealed that rare-earth elements can significantly enhance catalytic efficiency. This insight opens up new avenues for bioengineering and the development of more efficient biochemical processes (Keltjens, Pol, Reimann, & Camp, 2014).
Safety and Hazards
特性
IUPAC Name |
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-6,16H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWFJRZQTHQGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)
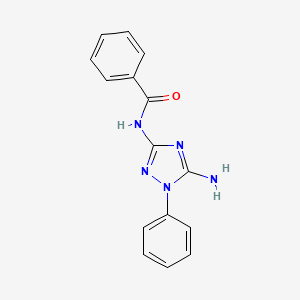
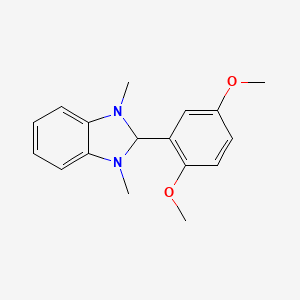
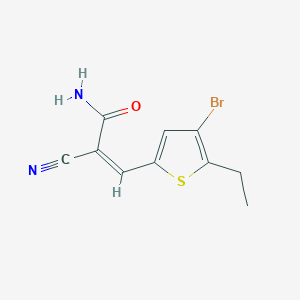
![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
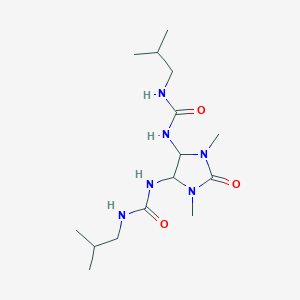
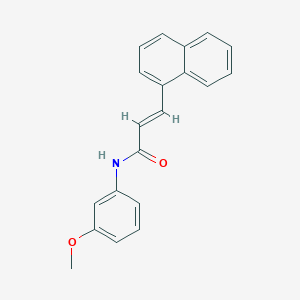
![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
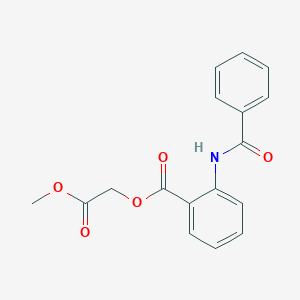
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)
